1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17400. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1,1,4,4-tetramethyl-2,3-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-13(2)9-10-14(3,4)12-8-6-5-7-11(12)13/h5-8H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQKWSZYTOCEIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=CC=CC=C21)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064452 | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6683-46-1 | |

| Record name | 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6683-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,4,4-Tetramethyltetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006683461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6683-46-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,4,4-TETRAMETHYLTETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKU41EDL5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene CAS number

An In-depth Technical Guide to 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in this compound. It delves into the core chemical and physical properties, synthesis, analytical characterization, and applications of this unique polycyclic aromatic hydrocarbon.

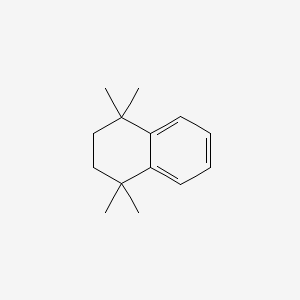

Core Chemical Identity

This compound, also known as 1,1,4,4-tetramethyltetralin, is a substituted derivative of tetrahydronaphthalene. Its structure is characterized by a naphthalene core with one of the rings being saturated and bearing four methyl groups at the 1 and 4 positions. This specific arrangement of gem-dimethyl groups imparts significant steric hindrance and influences its chemical reactivity and biological activity.[1]

The unique identification for this compound is its CAS Number: 6683-46-1 .[1][2][3][4]

Structural and Physicochemical Properties

A summary of the key properties of this compound is presented below:

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀ | [1][4] |

| Molecular Weight | 188.31 g/mol | [1][3][4] |

| Physical Appearance | Colorless oil | [1][2] |

| InChI Key | CCQKWSZYTOCEIB-UHFFFAOYSA-N | [3] |

| Solubility | Negligible in water (<0.1 mg/L at 25°C); highly miscible in organic solvents like dichloromethane, ethanol, and hexane. | [3] |

| Octanol-Water Partition Coefficient (log P) | Estimated at 4.8 | [3] |

The structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Synthesis Methodology: A Mechanistic Perspective

The most common and efficient synthesis of this compound is achieved through a Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution reaction involves the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst.

General Synthesis Protocol

A typical laboratory-scale synthesis involves the reaction of 2,5-dichloro-2,5-dimethylhexane with benzene using anhydrous aluminum trichloride (AlCl₃) as the catalyst.[2][5]

Step-by-Step Protocol:

-

Dissolve 2,5-dichloro-2,5-dimethylhexane (1 equivalent) in dry benzene (solvent).

-

Add anhydrous aluminum trichloride (0.1 equivalents) to the solution.

-

Stir the reaction mixture under reflux conditions for approximately 16 hours.

-

Upon completion, quench the reaction by carefully adding 3M hydrochloric acid.

-

Extract the product with a suitable organic solvent, such as hexane.

-

Combine the organic layers, wash with saturated saline solution, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solution under vacuum.

-

Purify the crude product by flash column chromatography using 100% hexane as the eluent to yield this compound as a colorless oil.[2]

The rationale behind this choice of reagents and conditions lies in the generation of a stable tertiary carbocation from 2,5-dichloro-2,5-dimethylhexane, which then acts as the electrophile in the subsequent alkylation of the benzene ring. The reflux condition provides the necessary activation energy for the reaction to proceed to completion.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Accurate characterization of this compound is crucial for ensuring its purity and confirming its identity. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to show a singlet at approximately δ 1.33 ppm corresponding to the 12 protons of the four methyl groups, a singlet at δ 1.74 ppm for the 4 protons of the two methylene groups in the saturated ring, and multiplets in the aromatic region (δ 7.16-7.36 ppm) for the 4 protons on the benzene ring.[2]

-

¹³C NMR (500 MHz, CDCl₃): The carbon NMR spectrum will display characteristic peaks for the methyl carbons (δ ~31.9 ppm), the quaternary carbons (δ ~34.2 ppm), the methylene carbons (δ ~35.1 ppm), and the aromatic carbons (δ ~125.5, 126.5, and 144.8 ppm).[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both separation and identification. The mass spectrum of this compound will show a molecular ion peak at m/z 188.3, corresponding to its molecular weight.[3] Common fragmentation patterns include the loss of a methyl group (m/z 173.3).[3]

Applications in Research and Development

This compound serves as a valuable building block and intermediate in various fields of chemical research and drug discovery.

Intermediate in Organic Synthesis

This compound is a precursor for the synthesis of a variety of other organic molecules.[3][4] It can undergo reactions such as oxidation to form ketones or alcohols, reduction to more saturated hydrocarbons, and substitution reactions like halogenation and nitration to introduce functional groups onto the aromatic ring.[3] These derivatized compounds, such as 6-iodo-, 6-bromo-, and 6-nitro-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, are useful intermediates in further synthetic pathways.[2]

Role in Medicinal Chemistry

The rigid, sterically hindered scaffold of this compound has made it an attractive core structure in medicinal chemistry. It serves as a foundational material in the development of synthetic retinoids, which are investigated for their potential in stem cell differentiation and anticancer research.[3] Its derivatives have also been explored as potent T/L-type calcium channel blockers, which may have therapeutic applications in cardiovascular diseases.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

Hazards: It can cause skin and serious eye irritation, and may cause respiratory irritation.[6] It is also harmful if it comes into contact with the skin or is inhaled.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection, and face protection.[6]

-

Handling: Use only in a well-ventilated area and avoid breathing vapors or mist.[6] Keep away from open flames, hot surfaces, and sources of ignition.[6][7]

-

Storage: Store in a well-ventilated place with the container tightly closed.[6] It is recommended to store it in a refrigerator.

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[6]

Conclusion

This compound is a versatile chemical compound with a unique structural framework. Its well-established synthesis and the potential for a wide range of chemical modifications make it a valuable tool for researchers in organic synthesis and medicinal chemistry. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.

References

- 1. This compound (6683-46-1) for sale [vulcanchem.com]

- 2. This compound | 6683-46-1 [chemicalbook.com]

- 3. This compound | 6683-46-1 | Benchchem [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. TETRAHYDRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to the Physical Properties of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene

Introduction

1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene, also known as tetramethyltetralin, is a polycyclic aromatic hydrocarbon with the chemical formula C₁₄H₂₀.[1][2] Its unique molecular architecture, featuring a fused benzene ring and a fully substituted cyclohexyl ring, imparts distinct physical and chemical characteristics. This guide provides a comprehensive overview of the core physical properties of this compound, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. Understanding these properties is paramount for its application as a synthetic intermediate, a building block in medicinal chemistry, and a component in various industrial formulations.[1][3]

This document delves into the experimentally determined and theoretically calculated physical parameters of this compound, providing not just data, but also the context of the methodologies employed in their determination.

Caption: 2D representation of the molecular structure.

Core Physical Properties: A Tabulated Summary

For ease of reference, the key physical properties of this compound are summarized in the table below. Subsequent sections will elaborate on the determination and significance of each property.

| Physical Property | Value | Conditions | Source(s) |

| Molecular Formula | C₁₄H₂₀ | - | [1][2][4] |

| Molecular Weight | 188.31 g/mol | - | [1][2][4] |

| Physical State | Colorless to light yellow liquid/oil | Ambient | [3][4][5] |

| Melting Point | 115-120 °C | - | [1][6] |

| Boiling Point | 63 - 65 °C | @ 0.5 mmHg | [5] |

| Density | 0.9482 g/cm³ | @ 27 °C | [6] |

| Solubility in Water | <0.1 mg/L (negligible) | @ 25 °C | [1][7] |

| Solubility in Organic Solvents | High miscibility | - | [1] |

| >50 g/100 mL in Dichloromethane | - | [1] | |

| 35-40 g/100 mL in Ethanol | - | [1] | |

| 20-25 g/100 mL in Hexane | - | [1] | |

| Octanol-Water Partition Coefficient (log P) | 4.8 (estimated) | - | [1] |

Detailed Analysis of Physical Properties

Molecular Weight and Formula

The molecular formula of this compound is C₁₄H₂₀, corresponding to a molecular weight of 188.31 g/mol .[1][2][4] This fundamental property is crucial for stoichiometric calculations in chemical synthesis and for the interpretation of mass spectrometry data.

Physical State and Appearance

At ambient temperature and pressure, this compound exists as a colorless to light yellow, oily liquid.[3][4][5] The presence of the aromatic ring and the bulky tetramethyl substitution on the saturated ring contribute to its relatively high viscosity and low volatility under standard conditions.

Melting and Boiling Points

The melting point of this compound is reported to be in the range of 115-120 °C.[1][6] The boiling point has been determined to be between 63 and 65 °C under reduced pressure (0.5 mmHg).[5] The significant energy input required to transition from the solid to the liquid phase, as indicated by the relatively high melting point for a hydrocarbon of this molecular weight, is a consequence of the molecule's rigid, fused-ring structure which allows for efficient crystal packing. The boiling point at reduced pressure is a critical parameter for purification via vacuum distillation, a common technique for compounds that may decompose at their atmospheric boiling point.

Experimental Protocol: Melting Point Determination (Thiele Tube Method)

-

Sample Preparation: A small amount of the crystalline solid is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., silicone oil).

-

Heating: The Thiele tube is gently heated at the side arm to ensure uniform heat distribution via convection.

-

Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Caption: Workflow for Melting Point Determination.

Density

The density of this compound has been measured to be 0.9482 g/cm³ at 27 °C.[6] This value, being less than that of water, indicates that the compound will form the upper layer in an immiscible mixture with water. Density is an important parameter for solvent selection and for calculations involving mass-to-volume conversions.

Solubility Profile

Reflecting its hydrocarbon nature, this compound is highly lipophilic and exhibits negligible solubility in water (<0.1 mg/L at 25 °C).[1][7] Conversely, it is highly miscible with a range of organic solvents, including dichloromethane (>50 g/100 mL), ethanol (35-40 g/100 mL), and hexane (20-25 g/100 mL).[1] This solubility profile is critical for its use in organic synthesis, where it can act as a reactant or a non-polar solvent. The estimated octanol-water partition coefficient (log P) of 4.8 further underscores its strong hydrophobicity.[1]

Spectroscopic Properties

Spectroscopic data is indispensable for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

-

¹H NMR (500 MHz, CDCl₃):

-

δ 1.33 (s, 12H): This singlet corresponds to the twelve protons of the four equivalent methyl groups.

-

δ 1.74 (s, 4H): This singlet is assigned to the four protons of the two methylene groups in the saturated ring.

-

δ 7.16-7.19 (m, 2H) and δ 7.34-7.36 (m, 2H): These multiplets arise from the four protons of the aromatic ring.[3]

-

-

¹³C NMR (500 MHz, CDCl₃):

-

δ 31.9, 34.2, 35.1: These signals correspond to the carbon atoms of the methyl and methylene groups in the aliphatic portion of the molecule.

-

δ 125.5, 126.5, 144.8: These signals are attributed to the carbon atoms of the aromatic ring.[3]

-

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis reveals a molecular ion peak at m/z 188.3, which is consistent with the calculated molecular weight for C₁₄H₂₀.[1] The fragmentation pattern typically shows the loss of methyl groups (m/z 173.3) and further cleavage of the aliphatic ring, providing confirmatory structural evidence.[1]

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is considered hazardous.[5] It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[5] It is also harmful if it comes into contact with the skin or is inhaled.[5] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[5] Work should be conducted in a well-ventilated area.[5]

Conclusion

The physical properties of this compound are a direct reflection of its distinct molecular structure. Its lipophilicity, thermal stability, and characteristic spectroscopic signatures are key parameters that inform its synthesis, purification, and application in various scientific and industrial domains. This guide provides a foundational understanding of these properties, empowering researchers to utilize this versatile compound effectively and safely.

References

- 1. This compound | 6683-46-1 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 6683-46-1 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 6683-46-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl naphthalene, 6683-46-1 [thegoodscentscompany.com]

An In-Depth Technical Guide to 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, a key scaffold in synthetic organic and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the intricacies of its synthesis, detailed spectral analysis, physicochemical properties, and its emerging role in the design of novel therapeutics.

Introduction: Unveiling a Versatile Molecular Scaffold

This compound, also known as tetramethyltetralin, is a polycyclic aromatic hydrocarbon with the chemical formula C₁₄H₂₀.[1] Its unique structure, featuring a tetrahydronaphthalene core with four methyl groups at the 1 and 4 positions, imparts significant steric hindrance and lipophilicity.[2] This distinct molecular architecture makes it a valuable precursor in the synthesis of a variety of organic compounds, including synthetic retinoids for stem cell differentiation and anticancer research.[3]

This guide will provide a detailed exploration of this compound, beginning with its synthesis via the robust Friedel-Crafts alkylation, followed by a thorough characterization using modern spectroscopic techniques, and concluding with an overview of its current and potential applications in the field of drug discovery.

Synthesis of this compound via Friedel-Crafts Alkylation

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene with 2,5-dichloro-2,5-dimethylhexane in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[4]

The Underlying Chemistry: A Mechanistic Perspective

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction.[5] The choice of anhydrous aluminum chloride as a catalyst is pivotal; its role as a strong Lewis acid is to facilitate the formation of a carbocation from the alkyl halide, which then acts as the electrophile.[6]

The reaction proceeds through the following key steps:

-

Formation of the Electrophile: The Lewis acid, AlCl₃, abstracts a chloride ion from 2,5-dichloro-2,5-dimethylhexane, generating a tertiary carbocation. This carbocation is relatively stable, which favors the reaction.[7]

-

Electrophilic Attack: The electron-rich π system of the benzene ring attacks the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion.[8]

-

Deprotonation and Catalyst Regeneration: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[9] The released proton combines with the abstracted chloride to form HCl.[10]

The use of reflux conditions provides the necessary activation energy for the reaction to proceed at a reasonable rate.[4] Benzene serves as both the reactant and the solvent in many procedures.[4]

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield.

Materials:

-

2,5-dichloro-2,5-dimethylhexane

-

Dry Benzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

3M Hydrochloric Acid (HCl)

-

Hexane

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichloro-2,5-dimethylhexane (1.0 eq) in dry benzene.

-

Carefully add anhydrous aluminum trichloride (0.1 eq) to the solution in portions. The reaction is exothermic and will evolve HCl gas.

-

Heat the reaction mixture to reflux and maintain for 16 hours. Monitor the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and quench by slowly adding 3M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the product with hexane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with 100% hexane, to afford this compound as a colorless oil.[4]

Structural Elucidation and Spectroscopic Characterization

A comprehensive analysis of the spectral data is crucial for confirming the structure and purity of the synthesized this compound.

Visualizing the Chemical Structure

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is characterized by a singlet at approximately δ 1.33 ppm, integrating to 12 hydrogens, which corresponds to the four equivalent methyl groups.[4] A singlet at δ 1.74 ppm, integrating to 4 hydrogens, is assigned to the two methylene groups (C2 and C3) of the saturated ring.[4] The aromatic protons appear as a multiplet in the region of δ 7.16-7.36 ppm, integrating to 4 hydrogens.[4]

-

¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum displays distinct signals for the different carbon environments. The methyl carbons resonate around δ 31.9 ppm.[4] The quaternary carbons (C1 and C4) appear at approximately δ 34.2 ppm.[4] The methylene carbons (C2 and C3) show a signal around δ 35.1 ppm.[4] The aromatic carbons give rise to signals in the δ 125.5-144.8 ppm range.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key absorptions include:

-

2950-2850 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.[1]

-

1600-1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.[1]

-

1375 cm⁻¹: Symmetric C-H bending (scissoring) of the gem-dimethyl groups.[1]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis reveals a molecular ion peak (M⁺) at m/z 188, corresponding to the molecular weight of C₁₄H₂₀.[1] The fragmentation pattern is characterized by the loss of a methyl group (M-15), resulting in a prominent peak at m/z 173.[1]

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety considerations, is paramount for the handling and application of this compound.

Key Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀ | [11] |

| Molecular Weight | 188.31 g/mol | [11] |

| CAS Number | 6683-46-1 | [11] |

| Appearance | Colorless oil | [4] |

| Boiling Point | 63-65 °C @ 0.5 mmHg | [7] |

| Melting Point | 115-120 °C | [7] |

| Solubility | Insoluble in water; soluble in organic solvents like hexane and dichloromethane. | [1] |

Safety and Handling

This compound is considered hazardous.[5] It is harmful if swallowed or inhaled and causes skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[5] Work should be conducted in a well-ventilated fume hood.[5] For detailed safety information, consult the Safety Data Sheet (SDS).[5]

Applications in Research and Drug Development

The rigid, lipophilic scaffold of this compound makes it an attractive building block in medicinal chemistry.

A Core Moiety in Synthetic Retinoids

This tetramethyltetralin unit serves as the hydrophobic anchor in a class of synthetic retinoids.[12] These synthetic analogs are designed to be more stable to light and metabolic degradation compared to naturally occurring retinoids like all-trans retinoic acid (ATRA).[12] By mimicking the trimethylcyclohexenyl ring of natural retinoids, these synthetic compounds can interact with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear hormone receptors that regulate gene expression involved in cell growth, differentiation, and apoptosis.[13]

The development of potent and selective synthetic retinoids is a significant area of research for the treatment of various cancers and dermatological disorders.[13] The this compound moiety is a key component in achieving the desired pharmacological profile in these novel drug candidates.[12]

Conclusion

This compound is a compound of significant interest due to its versatile and readily accessible chemical structure. The Friedel-Crafts alkylation provides a reliable and high-yielding synthetic route, and its structure can be unequivocally confirmed through a combination of NMR, IR, and MS techniques. Its role as a foundational scaffold in the design of synthetic retinoids highlights its importance in medicinal chemistry and drug discovery. This guide has provided a comprehensive technical overview to support researchers in the synthesis, characterization, and application of this valuable chemical entity.

References

- 1. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 2. This compound (6683-46-1) for sale [vulcanchem.com]

- 3. This compound | 6683-46-1 | Benchchem [benchchem.com]

- 4. This compound | 6683-46-1 [chemicalbook.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. scbt.com [scbt.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthetic Retinoids Beyond Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene

Foreword: The Strategic Importance of a Bulky Scaffold

In the landscape of synthetic chemistry, the architectural complexity of a molecule often dictates its utility. 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene, a seemingly simple alkylated aromatic hydrocarbon, stands as a testament to this principle. Its sterically hindered framework, characterized by the gem-dimethyl substitution pattern on the saturated ring, imparts unique properties that make it a valuable intermediate in the development of novel pharmaceuticals and advanced materials. This guide provides an in-depth exploration of the primary and most effective method for its synthesis, grounded in the principles of electrophilic aromatic substitution. We will delve into the mechanistic intricacies, provide field-proven protocols, and discuss the critical parameters that govern the successful synthesis of this important structural motif. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of not just the "how," but also the "why" behind the synthesis of this versatile molecule.

I. The Predominant Synthetic Route: Friedel-Crafts Alkylation

The most widely employed and efficient method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene with 2,5-dichloro-2,5-dimethylhexane in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction is a classic example of an electrophilic aromatic substitution, where the aromatic ring of benzene attacks a carbocation intermediate, leading to the formation of a new carbon-carbon bond and subsequent cyclization.

A. Mechanistic Insights: A Stepwise Look at the Transformation

The reaction proceeds through a well-understood, multi-step mechanism. A thorough comprehension of this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Generation of the Electrophile: The Lewis acid catalyst, AlCl₃, abstracts a chloride ion from 2,5-dichloro-2,5-dimethylhexane to form a tertiary carbocation. This carbocation is relatively stable due to the electron-donating effects of the adjacent methyl groups.

-

Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the carbocation. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom of the benzene ring that is bonded to the alkyl group. This step restores the aromaticity of the ring.

-

Intramolecular Friedel-Crafts Alkylation (Cyclization): The second chloroalkyl group on the newly formed intermediate undergoes a similar activation by AlCl₃ to form another tertiary carbocation. The aromatic ring then undergoes an intramolecular electrophilic attack to form the six-membered saturated ring, yielding the tetrahydronaphthalene skeleton.

-

Final Deprotonation: A final deprotonation step restores the aromaticity of the newly formed bicyclic system, yielding this compound.

Caption: Reaction workflow for the Friedel-Crafts synthesis.

B. Experimental Protocol: A Validated Step-by-Step Guide

The following protocol is a robust and reproducible method for the synthesis of this compound.

Materials:

-

2,5-dichloro-2,5-dimethylhexane

-

Anhydrous Benzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

3 M Hydrochloric Acid (HCl)

-

Hexane

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dichloro-2,5-dimethylhexane (1.0 eq) in anhydrous benzene (used in excess as both reactant and solvent).

-

Catalyst Addition: To the stirred solution, cautiously add anhydrous aluminum chloride (0.1 - 0.2 eq) in portions. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and slowly pour it over a mixture of crushed ice and 3 M hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with hexane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by column chromatography on silica gel using hexane as the eluent to afford this compound as a colorless oil.

| Parameter | Value | Rationale |

| Reactant Ratio | Benzene in excess | Serves as both reactant and solvent, driving the reaction to completion. |

| Catalyst Loading | 0.1 - 0.2 equivalents | Sufficient to catalyze the reaction without promoting side reactions. |

| Reaction Temperature | Reflux (approx. 80 °C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 12 - 16 hours | Ensures complete conversion of the starting material. |

| Yield | Typically >90% | This method is highly efficient for the synthesis of the target molecule. |

II. Synthesis of the Key Starting Material: 2,5-Dichloro-2,5-dimethylhexane

The accessibility and purity of the starting material, 2,5-dichloro-2,5-dimethylhexane, are critical for the successful synthesis of the final product. The most common method for its preparation is the reaction of 2,5-dimethyl-2,5-hexanediol with concentrated hydrochloric acid.

A. Mechanistic Pathway: A Nucleophilic Substitution Approach

This transformation proceeds via an Sₙ1 (unimolecular nucleophilic substitution) mechanism.

-

Protonation of the Hydroxyl Group: The oxygen atom of a hydroxyl group is protonated by the strong acid (HCl), forming a good leaving group (water).

-

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation.

-

Nucleophilic Attack: A chloride ion from the hydrochloric acid acts as a nucleophile and attacks the carbocation, forming the C-Cl bond.

-

Repeat for the Second Hydroxyl Group: The same sequence of steps is repeated for the second hydroxyl group to yield the desired 2,5-dichloro-2,5-dimethylhexane.

Caption: Sₙ1 mechanism for the synthesis of the dichloride starting material.

B. Experimental Protocol: Preparation of 2,5-Dichloro-2,5-dimethylhexane

Materials:

-

2,5-dimethyl-2,5-hexanediol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane or Diethyl Ether

Procedure:

-

Reaction: In a flask, dissolve 2,5-dimethyl-2,5-hexanediol in concentrated hydrochloric acid. The reaction is typically stirred at room temperature.

-

Work-up: After the reaction is complete (monitored by TLC), pour the mixture into a separatory funnel containing cold water.

-

Extraction: Extract the product with a suitable organic solvent like dichloromethane or diethyl ether.

-

Neutralization and Washing: Wash the organic layer with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation to obtain the crude 2,5-dichloro-2,5-dimethylhexane, which can be purified by distillation if necessary.

III. Alternative Synthetic Strategies: A Brief Overview

While the Friedel-Crafts alkylation with 2,5-dichloro-2,5-dimethylhexane is the most direct and high-yielding method, it is instructive for the research scientist to be aware of other potential, albeit less common, synthetic approaches.

-

Friedel-Crafts Alkylation with 2,5-dimethyl-2,5-hexanediol: In principle, the diol could be used directly with a strong Brønsted acid or a Lewis acid catalyst to generate the carbocation in situ and react with benzene. This would be a more atom-economical approach, avoiding the pre-synthesis of the dichloride. However, this method may be prone to side reactions and lower yields due to the poorer leaving group ability of the hydroxyl group compared to chloride.

-

Intramolecular Cyclization Routes: Conceptually, a suitably substituted acyclic precursor could undergo an intramolecular cyclization to form the tetrahydronaphthalene ring system. For instance, a compound with a phenyl group and a side chain capable of forming a stable carbocation at the appropriate position could be cyclized under acidic conditions. However, the synthesis of such precursors can be more complex than the primary route.

IV. Applications in Research and Development

This compound is not an end-product in itself but rather a crucial building block in the synthesis of more complex and valuable molecules.

-

Precursor to Synthetic Retinoids: This compound serves as a key starting material for the synthesis of synthetic retinoids. These molecules are analogues of Vitamin A and are investigated for their potential in treating various skin conditions and certain types of cancer. The tetramethyltetrahydronaphthalene core provides a rigid scaffold for the rest of the retinoid structure.

-

Intermediate in Pharmaceutical Synthesis: The structural motif is found in various pharmacologically active compounds. Its derivatives are explored for a range of therapeutic applications.

-

Ligand Development: The sterically hindered nature of the molecule can be exploited in the design of ligands for metal catalysts, potentially influencing the selectivity and activity of catalytic transformations.

V. Conclusion: A Robust and Versatile Synthesis

The synthesis of this compound via the Friedel-Crafts alkylation of benzene with 2,5-dichloro-2,5-dimethylhexane is a highly efficient, reliable, and well-understood process. This in-depth guide has provided a comprehensive overview of the mechanistic underpinnings, a detailed experimental protocol, and an examination of the synthesis of the key starting material. By understanding the causality behind the experimental choices and adhering to the validated protocols, researchers can confidently and reproducibly synthesize this valuable intermediate for a wide array of applications in drug discovery and materials science. The self-validating nature of the described protocols, coupled with the authoritative grounding in established chemical principles, ensures the scientific integrity of this synthetic endeavor.

VI. References

-

BenchChem. (n.d.). Application Notes and Protocols: Intramolecular Friedel-Crafts Alkylation for Tetralin Synthesis. Retrieved from --INVALID-LINK--

-

BenchChem. (n.d.). Application Notes and Protocols for the Scalable Synthesis of Tetralin via Intramolecular Friedel-Crafts Cyclization of (4-Chlorobutyl)benzene. Retrieved from --INVALID-LINK--

-

BenchChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

An In-Depth Technical Guide to the Friedel-Crafts Synthesis of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene

This guide provides a comprehensive overview of the Friedel-Crafts synthesis of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene, a key intermediate in various fields of chemical research and development.[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the reaction's mechanistic underpinnings, offers a field-proven experimental protocol, and discusses critical process parameters and safety considerations.

Introduction: The Significance of this compound and the Friedel-Crafts Approach

This compound, often referred to as tetramethyltetralin, is a polysubstituted aromatic hydrocarbon. Its rigid, sterically hindered scaffold makes it a valuable building block in the synthesis of complex molecules, including fragrance components and as a precursor for various specialized chemical compounds.[1]

The synthesis of this molecule is most effectively achieved through a Friedel-Crafts reaction, a cornerstone of organic chemistry for forging carbon-carbon bonds on aromatic rings.[3][4] This powerful reaction, developed by Charles Friedel and James Crafts in 1877, typically involves the alkylation or acylation of an aromatic ring in the presence of a Lewis acid catalyst.[3] In the context of this compound, an intramolecular Friedel-Crafts alkylation presents a robust and efficient synthetic route.

Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway

The synthesis of this compound from 2,5-dichloro-2,5-dimethylhexane and benzene proceeds via an electrophilic aromatic substitution mechanism, a classic example of a Friedel-Crafts alkylation.[4][5] The reaction is catalyzed by a strong Lewis acid, typically aluminum trichloride (AlCl₃).[5][6]

The key steps of the mechanism are as follows:

-

Generation of the Electrophile: The Lewis acid catalyst, AlCl₃, abstracts a chloride ion from one of the tertiary carbons of 2,5-dichloro-2,5-dimethylhexane. This generates a tertiary carbocation, which is a potent electrophile. The formation of a stable tertiary carbocation is a crucial driving force for this reaction.

-

Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the carbocation. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.

-

Intramolecular Cyclization: A second intramolecular Friedel-Crafts alkylation occurs. The Lewis acid assists in the formation of a second carbocation at the other end of the hexane chain. The now-substituted benzene ring then undergoes an intramolecular electrophilic attack to form the six-membered saturated ring, leading to the tetrahydronaphthalene core.

-

Rearomatization: A base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon bearing the newly formed alkyl group. This restores the aromaticity of the benzene ring and regenerates the Lewis acid catalyst, although in many Friedel-Crafts alkylations, the catalyst is consumed and more than a catalytic amount is often required.[3]

The overall reaction is a tandem intermolecular and intramolecular Friedel-Crafts alkylation.

Experimental Protocol: A Field-Proven Methodology

The following protocol is a robust and reproducible method for the synthesis of this compound.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| 2,5-dichloro-2,5-dimethylhexane | Starting material |

| Benzene (dry) | Aromatic substrate and solvent |

| Aluminum trichloride (anhydrous) | Lewis acid catalyst |

| 3M Hydrochloric acid | Quenching agent |

| Hexanes | Extraction solvent |

| Brine | Washing agent |

| Anhydrous sodium sulfate | Drying agent |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent solvent loss |

| Magnetic stirrer and stir bar | For mixing |

| Heating mantle | For heating the reaction |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | For solvent removal |

| Flash chromatography system | For purification |

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-dichloro-2,5-dimethylhexane (1.0 eq) in dry benzene (sufficient volume to dissolve).

-

Catalyst Addition: To this solution, carefully add anhydrous aluminum trichloride (0.1 eq) in portions. The reaction is exothermic, and the addition should be controlled to avoid a rapid increase in temperature.

-

Reaction: Stir the reaction mixture at reflux for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by adding 3M hydrochloric acid. This should be done in a fume hood as HCl gas may be evolved.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with hexanes (3 x volume of the aqueous layer).

-

Workup - Washing: Combine the organic layers and wash with brine.

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash chromatography using 100% hexanes as the eluent to obtain this compound as a colorless oil.[7] A yield of approximately 91% can be expected.[7]

Data Summary and Characterization

The synthesized this compound can be characterized using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₄H₂₀ |

| Molecular Weight | 188.31 g/mol |

| Appearance | Colorless oil |

| ¹H NMR (500 MHz, CDCl₃) | δ 1.33 (s, 12H), 1.74 (s, 4H), 7.16-7.19 (m, 2H), 7.34-7.36 (m, 2H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 31.9, 34.2, 35.1, 125.5, 126.5, 144.8 |

Source: ChemicalBook[7]

Troubleshooting and Safety Considerations

Common Issues and Solutions

-

Low Yield:

-

Cause: Incomplete reaction or side reactions.

-

Solution: Ensure all reagents are anhydrous, as water can deactivate the Lewis acid catalyst. The reaction time may also need to be extended.

-

-

Polyalkylation:

-

Carbocation Rearrangement:

-

Cause: Formation of a more stable carbocation.[8]

-

Solution: The use of starting materials that form stable tertiary carbocations, as in this protocol, minimizes the likelihood of rearrangement.

-

Safety Precautions

-

Aluminum trichloride: Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Benzene: A known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.

-

Hydrochloric acid: Corrosive. Handle with care and appropriate PPE.

-

Quenching: The quenching of the reaction with acid is highly exothermic and can release HCl gas. Perform this step slowly and with caution in a fume hood.

Alternative Synthetic Strategies

While the presented protocol is highly effective, other synthetic approaches to tetrahydronaphthalene derivatives exist. These include intramolecular cyclizations of other precursors, such as those derived from epoxides or carboxylic acids.[4] For instance, electrochemical methods have been developed for the synthesis of 1,1-disubstituted tetrahydronaphthalenes via an intramolecular Friedel-Crafts alkylation sequence starting from carboxylic acids.[4] The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and specific substitution patterns.

Conclusion

The Friedel-Crafts synthesis of this compound is a reliable and high-yielding process. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and adherence to safety guidelines are paramount for a successful outcome. This guide provides the necessary technical details and insights to empower researchers in their synthetic endeavors involving this important chemical intermediate.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. CN114524717A - 1,2,3, 4-tetrahydronaphthalene derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 5. Synthesis of a Tetrasubstituted Tetrahydronaphthalene Scaffold for α-Helix Mimicry via a MgBr2-Catalyzed Friedel-Crafts Epoxide Cycloalkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectral Analysis of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene, a substituted tetralin derivative, serves as a crucial structural motif and synthetic precursor in various fields, including medicinal chemistry and materials science.[1] Its rigid, sterically hindered framework makes it a valuable building block in the development of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of this molecule.[1][2][3] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering field-proven insights into spectral interpretation, experimental design, and data reporting for professionals in drug development and chemical research.

I. Molecular Structure and Symmetry Considerations

The structure of this compound possesses a high degree of symmetry, which is a critical factor in interpreting its NMR spectra. The molecule has a C₂ axis of symmetry passing through the center of the C₂-C₃ bond and the aromatic ring. This symmetry renders the four methyl groups chemically equivalent, as are the two methylene groups of the saturated ring. The aromatic protons and carbons also exhibit symmetry, simplifying the expected spectral patterns. Understanding this inherent symmetry is the first step to predicting and interpreting the NMR data.

II. ¹H NMR Spectral Analysis

The proton NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule.[4][5][6] For this compound, the spectrum is characterized by three distinct sets of signals corresponding to the methyl, methylene, and aromatic protons.

Detailed Signal Assignment and Interpretation:

-

Methyl Protons (C1-CH₃, C4-CH₃):

-

Expertise & Experience: The twelve protons of the four methyl groups are chemically equivalent due to the molecule's symmetry and rapid rotation around the C-C single bonds. They appear as a single, sharp signal. The upfield chemical shift is characteristic of protons on sp³-hybridized carbons.[8] The absence of splitting (a singlet) is a key feature, indicating no adjacent, non-equivalent protons. This is because they are attached to quaternary carbons (C1 and C4), which bear no protons.

-

Methylene Protons (C2-H₂, C3-H₂):

-

Expertise & Experience: The four protons on the C2 and C3 carbons are also chemically equivalent due to molecular symmetry. They resonate as a single peak. While vicinal coupling between the C2 and C3 protons might be expected, the conformational flexibility and symmetry of the six-membered ring often lead to an averaged coupling constant that is close to zero, resulting in the observation of a singlet.

-

Aromatic Protons (Ar-H):

-

Chemical Shift (δ): ~7.16-7.19 (m, 2H) and 7.34-7.36 (m, 2H) ppm.[4][7]

-

Integration: 4H.

-

Multiplicity: Multiplet (m).

-

Expertise & Experience: The aromatic region of the spectrum displays a more complex pattern. Due to the substitution pattern, the four aromatic protons form an AA'BB' spin system. Protons H-5 and H-8 are equivalent, as are H-6 and H-7. The signals appear as two multiplets, reflecting ortho- and meta-couplings.[9][10] The downfield chemical shift is characteristic of aromatic protons, which are deshielded by the ring current effect.[11]

-

¹H NMR Data Summary

| Chemical Shift (δ ppm) | Integration | Multiplicity | Assignment |

| ~1.33 | 12H | Singlet (s) | 4 x CH₃ |

| ~1.74 | 4H | Singlet (s) | 2 x CH₂ |

| ~7.16 - 7.36 | 4H | Multiplet (m) | Ar-H |

III. ¹³C NMR Spectral Analysis

Proton-decoupled ¹³C NMR spectroscopy provides information on the number of non-equivalent carbon environments and their chemical nature.[12][13][14] The spectrum for this molecule is expected to show six distinct signals, consistent with its symmetry.

Detailed Signal Assignment and Interpretation:

-

Methyl Carbons (C1-CH₃, C4-CH₃):

-

Quaternary Carbons (C1, C4):

-

Methylene Carbons (C2, C3):

-

Aromatic Carbons (Ar-C):

-

Chemical Shift (δ): ~125.5 ppm (CH), ~126.5 ppm (CH), ~144.8 ppm (C).[4][7]

-

Expertise & Experience: The aromatic region shows three signals. Two signals correspond to the protonated aromatic carbons (C5/C8 and C6/C7). The third signal, typically weaker and further downfield, corresponds to the two equivalent quaternary aromatic carbons (C4a/C8a) where the aliphatic ring is fused.[15][16]

-

¹³C NMR Data Summary

| Chemical Shift (δ ppm) | Carbon Type | Assignment |

| ~31.9 | CH₃ | 4 x CH₃ |

| ~34.2 | C | C1, C4 |

| ~35.1 | CH₂ | C2, C3 |

| ~125.5 | CH | Aromatic CH |

| ~126.5 | CH | Aromatic CH |

| ~144.8 | C | Aromatic C (quaternary) |

IV. Advanced 2D NMR for Unambiguous Structural Verification

For complete and trustworthy structural elucidation, especially in drug development and regulatory submissions, 2D NMR experiments are essential.[1][7][17] They reveal through-bond and through-space correlations, confirming the assignments made from 1D spectra.

Key 2D NMR Experiments:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings.[18][19] For this compound, COSY would show correlations between the coupled aromatic protons, helping to resolve the multiplets in the aromatic region. No cross-peaks would be expected for the methyl and methylene protons as they appear as singlets.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[17][19][20] This is a powerful tool for definitively linking proton signals to their corresponding carbon signals.

-

The proton signal at ~1.33 ppm would correlate with the carbon signal at ~31.9 ppm (CH₃).

-

The proton signal at ~1.74 ppm would correlate with the carbon signal at ~35.1 ppm (CH₂).

-

The aromatic proton signals (~7.16-7.36 ppm) would correlate with the two aromatic CH carbon signals (~125.5 and ~126.5 ppm).

-

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds).[17][18][20] This is crucial for identifying quaternary carbons and piecing together the molecular skeleton.

-

From Methyl Protons (δH ~1.33): Correlations would be expected to the quaternary carbon C1/C4 (δC ~34.2, two bonds) and the methylene carbon C2/C3 (δC ~35.1, three bonds).

-

From Methylene Protons (δH ~1.74): Correlations would be seen to the quaternary carbon C1/C4 (δC ~34.2, two bonds).

-

From Aromatic Protons: Correlations from the aromatic protons to the quaternary aromatic carbons (δC ~144.8) would firmly establish the connectivity of the fused ring system.

-

Visualization of NMR Correlation Logic

Caption: 2D NMR correlations for structural assignment.

V. Experimental Protocol: A Self-Validating System

Acquiring high-quality, reproducible NMR data is paramount. The following protocol ensures data integrity.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound. For ¹³C NMR, a higher concentration (20-50 mg) is recommended.[21]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[21][22] The choice of solvent is critical; CDCl₃ is a common choice for non-polar compounds.[23]

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[21][22]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm), although referencing to the residual solvent peak (e.g., CDCl₃ at δH 7.26, δC 77.16) is also common practice.[24]

-

-

NMR Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[17]

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp lines and high resolution.[25]

-

¹H NMR Acquisition:

-

Acquire a 1D proton spectrum using a standard pulse sequence.

-

Set an appropriate spectral width (e.g., -2 to 12 ppm).

-

Optimize the number of scans (typically 8-16 for good signal-to-noise).

-

-

¹³C NMR Acquisition:

-

2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard, instrument-provided pulse programs. Optimize parameters according to sample concentration and desired resolution.

-

-

Data Processing and Reporting:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the chemical shift scale using the internal standard (TMS) or the residual solvent peak.

-

Integrate the signals in the ¹H spectrum.

-

Report the data in a standardized format, including the spectrometer frequency, solvent, and detailed information for each signal (chemical shift, integration, multiplicity, coupling constants if applicable).[29][30][31][32]

-

Workflow Visualization

Caption: Standard workflow for NMR analysis.

VI. Conclusion

The NMR spectral data of this compound are highly characteristic and directly reflect its unique, symmetrical structure. The ¹H spectrum is defined by three distinct signals for the methyl, methylene, and aromatic protons, while the ¹³C spectrum displays six signals corresponding to the chemically non-equivalent carbons. A comprehensive analysis, supported by advanced 2D NMR techniques like COSY, HSQC, and HMBC, provides an irrefutable confirmation of its structure. The methodologies and interpretations presented in this guide offer a robust framework for scientists engaged in synthesis, quality control, and drug development, ensuring the highest standards of scientific integrity and technical accuracy.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. news-medical.net [news-medical.net]

- 4. Interpreting | OpenOChem Learn [learn.openochem.org]

- 5. acdlabs.com [acdlabs.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 8. web.pdx.edu [web.pdx.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. studylib.net [studylib.net]

- 13. fiveable.me [fiveable.me]

- 14. C-13 NMR Spectroscopy | PPTX [slideshare.net]

- 15. 13Carbon NMR [chem.ch.huji.ac.il]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. scribd.com [scribd.com]

- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. m.youtube.com [m.youtube.com]

- 21. research.reading.ac.uk [research.reading.ac.uk]

- 22. sites.bu.edu [sites.bu.edu]

- 23. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 24. scribd.com [scribd.com]

- 25. depts.washington.edu [depts.washington.edu]

- 26. 13C Applications [ch.ic.ac.uk]

- 27. pubsapp.acs.org [pubsapp.acs.org]

- 28. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 29. scribd.com [scribd.com]

- 30. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 31. Experimental reporting [rsc.org]

- 32. pisrt.org [pisrt.org]

13C NMR analysis of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene

An In-Depth Technical Guide to the ¹³C NMR Analysis of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Carbon Skeleton

This compound, a polycyclic aromatic hydrocarbon, serves as a crucial precursor and building block in the synthesis of various organic compounds, including synthetic retinoids used in anticancer research and stem cell differentiation.[1][2][3] Its rigid, sterically hindered structure presents a unique carbon framework. For scientists working with this molecule or its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for unambiguous structural verification and purity assessment.

This guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound. Moving beyond a simple reporting of chemical shifts, we will delve into the causality behind the spectral features, leveraging an understanding of molecular symmetry and advanced NMR techniques like Distortionless Enhancement by Polarization Transfer (DEPT) to build a self-validating system for spectral assignment.

Molecular Structure and Symmetry Considerations

The first step in predicting and interpreting an NMR spectrum is a thorough analysis of the molecule's structure and inherent symmetry. This compound possesses a C₂ᵥ symmetry axis bisecting the C2-C3 bond and the aromatic ring. This symmetry renders several carbon atoms chemically equivalent, meaning they will produce a single, combined signal in the ¹³C NMR spectrum.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

} Caption: Structure of this compound with IUPAC numbering.

Due to this symmetry, the 14 carbon atoms of the molecule give rise to only six unique signals:

-

Four Methyl Carbons: The two methyl groups on C1 and the two on C4 are all equivalent.

-

Two Methylene Carbons: C2 and C3 are equivalent.

-

Two Aliphatic Quaternary Carbons: C1 and C4 are equivalent.

-

Two Aromatic Quaternary Carbons: C4a and C8a are equivalent.

-

Four Aromatic CH Carbons: These resolve into two distinct signals: C5/C8 and C6/C7.

Predicted ¹³C NMR Spectrum and Signal Assignment

The chemical environment of each carbon nucleus dictates its resonance frequency (chemical shift, δ), measured in parts per million (ppm). Based on published data and general principles of ¹³C NMR, the expected chemical shifts for this compound are summarized below.[2][4]

| Signal Label | Carbon Atom(s) | Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |

| A | C1, C4 | Quaternary (sp³) | 35.1 | Aliphatic quaternary carbons, deshielded by gem-dimethyl groups and proximity to the aromatic ring. |

| B | C2, C3 | Methylene (CH₂) | 34.2 | Standard aliphatic methylene carbons in a cyclic system. |

| C | -CH₃ (on C1, C4) | Methyl (CH₃) | 31.9 | Most shielded (upfield) carbons due to high electron density and sp³ hybridization. |

| D | C5, C8 | Aromatic (CH) | 125.5 | Aromatic sp² carbons, within the typical range for benzene derivatives.[5] |

| E | C6, C7 | Aromatic (CH) | 126.5 | Aromatic sp² carbons, slightly deshielded compared to C5/C8. |

| F | C4a, C8a | Quaternary (sp²) | 144.8 | Most deshielded (downfield) carbons, being both aromatic and quaternary (no attached protons). |

Definitive Assignment with DEPT Spectroscopy

While the initial assignments in the table above are well-grounded, they can be unequivocally confirmed using DEPT (Distortionless Enhancement by Polarization Transfer) experiments. This technique differentiates carbon signals based on the number of attached protons.[6][7] A typical DEPT analysis involves two key spectra: DEPT-90 and DEPT-135.

-

DEPT-90: This spectrum exclusively displays signals from CH (methine) carbons.

-

DEPT-135: This spectrum shows CH and CH₃ (methyl) carbons as positive peaks, while CH₂ (methylene) carbons appear as negative (inverted) peaks. Quaternary carbons are absent from both spectra.

dot graph "DEPT_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10];

} Caption: Logical workflow for carbon type assignment using DEPT NMR.

Applying this logic to this compound yields a clear, self-validating assignment system.

| Signal Label | Chemical Shift (δ, ppm) | Broadband Decoupled | DEPT-90 Result | DEPT-135 Result | Final Assignment |

| A | 35.1 | Present | Absent | Absent | C1, C4 (Quaternary) |

| B | 34.2 | Present | Absent | Negative | C2, C3 (CH₂) |

| C | 31.9 | Present | Absent | Positive | -CH₃ (Methyl) |

| D | 125.5 | Present | Positive | Positive | C5, C8 (CH) |

| E | 126.5 | Present | Positive | Positive | C6, C7 (CH) |

| F | 144.8 | Present | Absent | Absent | C4a, C8a (Quaternary) |

Experimental Protocol for High-Fidelity Data Acquisition

Reproducible and high-quality data is the bedrock of scientific integrity. The following protocol outlines a standard operating procedure for acquiring the ¹³C NMR spectrum of this compound.[8]

dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10];

} Caption: Step-by-step workflow for ¹³C NMR data acquisition and analysis.

A. Sample Preparation

-

Since this compound is a liquid at room temperature, add 2-3 drops (approximately 20-50 mg) to a clean, dry 5 mm NMR tube.[9]

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for nonpolar compounds and its single, well-characterized solvent peak at ~77.16 ppm.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

B. NMR Data Acquisition

-

Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[8]

-

Technique: Perform a standard proton-decoupled ¹³C NMR experiment. This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a single peak.[8]

-

Core Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker systems) is typically used.

-

Relaxation Delay (d1): Set to 2-5 seconds. This delay is crucial to allow all carbon nuclei, especially the slow-relaxing quaternary carbons, to return to equilibrium before the next pulse, ensuring accurate signal integration.

-

Number of Scans: Acquire between 128 to 1024 scans to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance (~1.1%).

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

C. Data Processing

-

The acquired Free Induction Decay (FID) signal is converted into the frequency-domain spectrum via a Fourier Transform.

-

Apply phase correction to ensure all peaks are in the correct absorptive, positive phase.

-

Perform baseline correction to produce a flat, noise-free baseline across the spectrum.

-

Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

Conclusion

The ¹³C NMR analysis of this compound is a powerful and precise method for structural confirmation. By understanding the molecule's symmetry, six distinct signals are predicted and observed. The strategic use of DEPT-90 and DEPT-135 pulse sequences provides a robust, self-validating framework for assigning each signal to its corresponding carbon type (CH₃, CH₂, CH, or C). This detailed analytical approach ensures the highest level of confidence in the identity and purity of this important chemical intermediate, underpinning the integrity of research and development efforts that rely upon it.

References

- 1. This compound | 6683-46-1 | Benchchem [benchchem.com]

- 2. This compound | 6683-46-1 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | 6683-46-1 [sigmaaldrich.com]

An In-Depth Technical Guide to the Mass Spectrometry of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS No. 6683-46-1), a substituted polycyclic aromatic hydrocarbon. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for structural elucidation and quantitative analysis.

Introduction: The Significance of Structural Analysis

This compound, with a molecular formula of C₁₄H₂₀ and a molecular weight of 188.31 g/mol , is a notable compound in various research domains due to its unique structural characteristics.[1] Accurate mass spectrometric analysis is paramount for its unambiguous identification in complex matrices and for understanding its metabolic fate and environmental distribution. Electron Ionization (EI) mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for the analysis of such volatile and semi-volatile organic compounds. This guide will delve into the expected fragmentation patterns of this molecule, providing a basis for its identification and characterization.

Electron Ionization Mass Spectrometry: A Predictive Analysis

While a publicly available, experimentally derived mass spectrum for this compound is not readily found, a detailed understanding of its fragmentation can be predicted based on established principles of mass spectrometry and by analogy to structurally similar compounds. The primary ionization event in EI-MS involves the removal of an electron to form a molecular ion (M⁺•). The stability and subsequent fragmentation of this molecular ion are dictated by the molecule's structure.

The Molecular Ion

The molecular ion of this compound is expected at a mass-to-charge ratio (m/z) of 188. This ion is formed by the loss of a single electron and represents the intact molecule. For aromatic compounds, the molecular ion peak is typically prominent due to the stabilizing effect of the aromatic ring.

Principal Fragmentation Pathways

The fragmentation of the molecular ion is driven by the energetic instability of the radical cation and proceeds through pathways that lead to the formation of more stable carbocations. For this compound, the most probable fragmentation events involve the cleavage of the alkyl substituents.